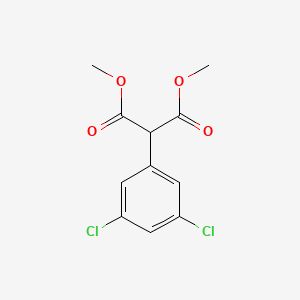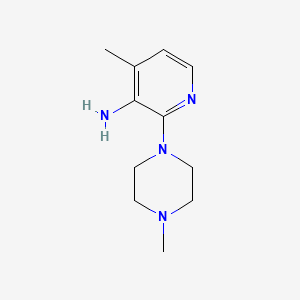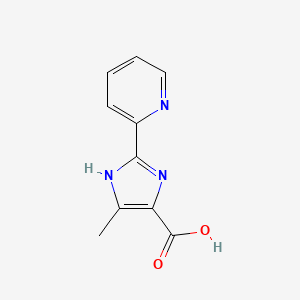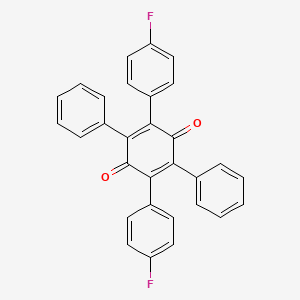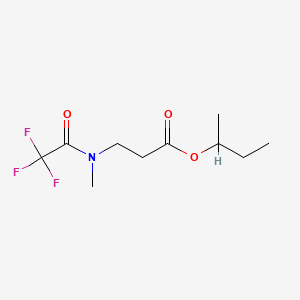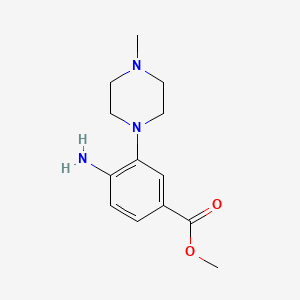
2-Iodo-3-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF3I It is a benzyl bromide derivative where the benzene ring is substituted with iodine at the second position and a trifluoromethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Iodo-3-(trifluoromethyl)toluene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the benzyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The benzyl bromide group can participate in nucleophilic substitution reactions, where the bromide is replaced by various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl bromide to the corresponding benzyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl hydrides.
Applications De Recherche Scientifique
2-Iodo-3-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-3-(trifluoromethyl)benzyl bromide involves its reactivity as a benzyl bromide derivative. The benzyl bromide group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of the iodine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 2-Iodo-3-(trifluoromethyl)toluene
Uniqueness
2-Iodo-3-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This unique substitution pattern can lead to distinct reactivity and selectivity in chemical reactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H5BrF3I |
|---|---|
Poids moléculaire |
364.93 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4H2 |
Clé InChI |
GATRRPKRISZJBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)I)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




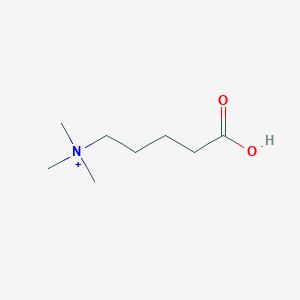
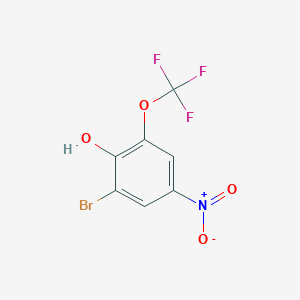
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
